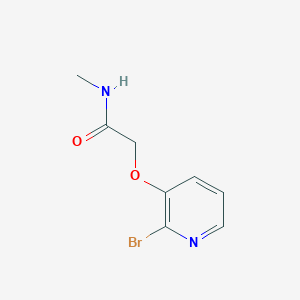![molecular formula C18H20F3NO B2562333 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 2310015-72-4](/img/structure/B2562333.png)
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one is a complex organic compound featuring a bicyclic structure with a trifluoromethylphenyl group. This compound is part of the tropane alkaloid family, known for their diverse biological activities .
Méthodes De Préparation
The synthesis of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one involves several steps. One common method starts with the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process typically involves the use of acyclic starting materials that contain the necessary stereochemical information . Industrial production methods often rely on catalytic hydrogenation and cycloaddition reactions to achieve the desired structure .
Analyse Des Réactions Chimiques
1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a precursor in the synthesis of various tropane alkaloids, which have been studied for their potential therapeutic effects, including analgesic and anti-inflammatory properties . Additionally, its unique structure makes it a valuable tool in the study of molecular interactions and drug design .
Mécanisme D'action
The mechanism of action of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor binding sites, modulating their activity and influencing various physiological processes .
Comparaison Avec Des Composés Similaires
Compared to other tropane alkaloids, 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one stands out due to its trifluoromethylphenyl group, which enhances its lipophilicity and binding affinity to certain receptors. Similar compounds include tropine, tropanol, and tropinone, each with distinct structural features and biological activities .
Propriétés
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-12-10-15-7-8-16(11-12)22(15)17(23)9-4-13-2-5-14(6-3-13)18(19,20)21/h2-3,5-6,15-16H,1,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBABZVBVTOBWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2562250.png)
![N-(3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2562251.png)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2562252.png)

![3-chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2562257.png)
![N-methyl-1-(6-{[({[4-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}pyridazin-3-yl)-1H-imidazole-4-carboxamide](/img/structure/B2562258.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2562264.png)
![6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2562268.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2562269.png)
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B2562271.png)
![3-{[1-(3,4-dihydro-1H-2-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2562272.png)

